molecular formula C32H65NO8P+ B12059429 DLPC;L-beta,gamma-Dilauroyl-alpha-lecithin

DLPC;L-beta,gamma-Dilauroyl-alpha-lecithin

Cat. No.: B12059429
M. Wt: 622.8 g/mol
InChI Key: IJFVSSZAOYLHEE-UHFFFAOYSA-O
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Description

L-beta,gamma-Dilauroyl-alpha-lecithin, also known as 1,2-dilauroyl-sn-glycero-3-phosphocholine, is a phospholipid compound. It is characterized by a glycerol backbone esterified with two lauric acid (dodecanoic acid) molecules and a phosphocholine head group. This compound is commonly used in biochemical and biophysical research due to its amphiphilic nature, which allows it to form lipid bilayers and micelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-beta,gamma-Dilauroyl-alpha-lecithin can be synthesized through the esterification of glycerol with lauric acid, followed by the introduction of a phosphocholine group. The common synthetic route involves the following steps:

Industrial Production Methods

In industrial settings, the production of L-beta,gamma-Dilauroyl-alpha-lecithin involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

L-beta,gamma-Dilauroyl-alpha-lecithin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

L-beta,gamma-Dilauroyl-alpha-lecithin has a wide range of applications in scientific research:

Mechanism of Action

L-beta,gamma-Dilauroyl-alpha-lecithin exerts its effects primarily through its ability to form lipid bilayers and micelles. These structures mimic biological membranes, allowing the compound to interact with various molecular targets, including proteins and nucleic acids. The phosphocholine head group interacts with polar molecules, while the lauric acid chains interact with hydrophobic molecules, facilitating the incorporation and delivery of therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

    1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC): Similar structure but with palmitic acid chains.

    1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC): Contains oleic acid chains instead of lauric acid.

    1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC): Features myristic acid chains.

Uniqueness

L-beta,gamma-Dilauroyl-alpha-lecithin is unique due to its specific fatty acid composition (lauric acid), which imparts distinct physical and chemical properties. Its shorter fatty acid chains result in lower melting points and different membrane fluidity compared to longer-chain phospholipids like DPPC and DMPC .

Properties

Molecular Formula

C32H65NO8P+

Molecular Weight

622.8 g/mol

IUPAC Name

2-[2,3-di(dodecanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium

InChI

InChI=1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(29-40-42(36,37)39-27-26-33(3,4)5)41-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3/p+1

InChI Key

IJFVSSZAOYLHEE-UHFFFAOYSA-O

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC

Origin of Product

United States

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